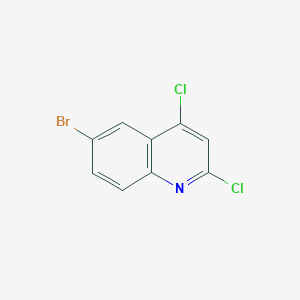

6-Bromo-2,4-dichloroquinoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-2,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFXLQFAIWSWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695392 | |

| Record name | 6-Bromo-2,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406204-90-8 | |

| Record name | 6-Bromo-2,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,4-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2,4-dichloroquinoline CAS number

An In-depth Technical Guide to 6-Bromo-2,4-dichloroquinoline CAS Number: 406204-90-8

Abstract

This compound is a halogenated aromatic heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring reactive chloro groups at the 2 and 4 positions and a bromine atom at the 6-position, confers a distinct chemical reactivity profile that is highly valuable for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, established synthesis protocols, and significant applications, particularly in the realm of drug discovery as a scaffold for targeted therapeutic agents. Safety and handling protocols are also discussed to ensure its effective and safe utilization in a research and development setting.

Compound Identification and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS number 406204-90-8.[1][2] The quinoline core is a privileged structure in medicinal chemistry, and the specific halogenation of this compound makes it a versatile intermediate.[1]

Chemical Structure

The molecular structure provides the basis for understanding the reactivity of this compound. The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, while the bromine at position 6 can participate in cross-coupling reactions.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| CAS Number | 406204-90-8 | [1][2][3] |

| Molecular Formula | C₉H₄BrCl₂N | [1][3] |

| Molecular Weight | 276.94 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid, Off-white | [4] |

| Storage | Sealed in dry, Room Temperature or under inert atmosphere | [3][5] |

| SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)Cl | [1] |

| InChI Key | CRFXLQFAIWSWIV-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound requires a strategic approach to achieve the desired halogenation pattern. The choice of method often depends on the available starting materials, desired scale, and environmental considerations.

Synthesis from 6-Bromoquinolin-4-ol

A prevalent laboratory-scale synthesis involves the chlorination of a 6-bromoquinolin-4-ol precursor. This method is reliable and provides good yields of the target compound.

Caption: General workflow for the synthesis of this compound.

Expert Insights: The use of phosphorus oxychloride (POCl₃) is a classic and effective method for converting hydroxyl groups on heterocyclic rings, such as quinolones and quinazolinones, into chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent. Careful temperature control and quenching are critical for safety and to maximize yield.

Detailed Protocol:

-

To a solution of 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl₃) dropwise. A catalytic amount of DMF can be added.[6]

-

The mixture is heated to reflux (approximately 110°C) and stirred for 3-5 hours.[6]

-

After completion (monitored by TLC), the reaction is cooled, and the excess POCl₃ is removed under reduced pressure.[6]

-

The remaining residue is carefully poured into ice water with vigorous stirring.[6]

-

The aqueous solution is neutralized to a pH of 5-6 using a saturated sodium bicarbonate solution.[6]

-

The product is extracted with a suitable organic solvent, such as dichloromethane.[6]

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.[6]

Industrial Synthesis from 4-Bromoaniline

For larger-scale production, an alternative route starting from 4-bromoaniline and ethyl propiolate offers a more environmentally friendly approach with yields reported to be over 70%.[1] This multi-step process involves a cyclization reaction to form the quinoline core, followed by chlorination.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a highly sought-after intermediate in the synthesis of targeted therapeutics.

Scaffold for Kinase Inhibitors

The quinoline scaffold is present in numerous FDA-approved kinase inhibitors. The 2- and 4-positions of this compound are particularly reactive towards nucleophilic substitution by amines, allowing for the facile introduction of various side chains to probe the ATP-binding pocket of kinases. A related compound, 6-Bromo-4-chloroquinoline-3-carbonitrile, is noted as a key building block for synthesizing potent kinase inhibitors, highlighting the utility of this structural class.[7]

Intermediate for Cytochrome P450 Enzyme Inhibitors

Research has demonstrated that this compound can serve as an intermediate for compounds that inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[1] These enzymes are critical for the metabolism of a vast number of drugs.[1] The development of selective inhibitors is crucial for studying drug-drug interactions and for potential therapeutic applications where modulating drug metabolism is beneficial.[1]

Versatile Chemical Building Block

Beyond its applications in life sciences, the distinct reactivity of the three halogen atoms allows for sequential and site-selective reactions. For instance, the chloro groups can be substituted under certain conditions, while the bromo group can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce carbon-carbon bonds, further expanding molecular complexity.[1]

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, proper safety protocols must be strictly followed. The information provided here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).

| Hazard Category | Precautionary Measures |

| Eye Irritation | Causes serious eye irritation. Wear appropriate protective eyeglasses or chemical safety goggles.[8] |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing.[8] |

| Inhalation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[8][9] |

| Ingestion | Harmful if swallowed. Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[10] |

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][9]

-

Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[5][9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[5][9]

Storage and Disposal:

-

Store in a well-ventilated place. Keep the container tightly closed and locked up.[5][9]

-

Store under an inert atmosphere is also recommended.[5]

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][9]

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and chemical synthesis. Its well-defined reactivity allows for the strategic development of novel compounds, particularly in the pursuit of enzyme and kinase inhibitors. A comprehensive understanding of its synthesis, properties, and handling is paramount for leveraging its full potential in a safe and effective manner.

References

- 1. Buy this compound | 406204-90-8 [smolecule.com]

- 2. 406204-90-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound - CAS:406204-90-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. 6-BROMO-2,4-DICHLOROQUINAZOLINE CAS#: 102393-82-8 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1810-71-5 Name: 6-Bromo-2-chloroquinoline [xixisys.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. oreqcorp.com [oreqcorp.com]

Introduction: The Strategic Importance of a Polyhalogenated Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2,4-dichloroquinoline

In the landscape of modern synthetic chemistry, particularly within medicinal and materials science, the quinoline core represents a "privileged scaffold." Its rigid, aromatic structure is a common feature in a multitude of biologically active compounds. The strategic introduction of multiple halogen atoms onto this core, as seen in this compound, creates a highly versatile and reactive building block. This guide offers an in-depth exploration of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound (CAS No. 406204-90-8), providing researchers and drug development professionals with the critical data and field-proven insights necessary for its effective application.

The molecule's utility is derived from the distinct electronic environments and reactivities of its three halogen substituents. The chlorine atoms at the 2- and 4-positions, activated by the ring nitrogen, are susceptible to nucleophilic substitution, while the bromine atom at the 6-position on the carbocyclic ring is more amenable to metal-catalyzed cross-coupling reactions. This differential reactivity allows for sequential, site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures.[1]

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are pivotal for its handling, reaction setup, and purification. While experimental data for some properties are not widely published, a combination of vendor-supplied information and predictive modeling provides a solid foundation for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 406204-90-8 | [2] |

| Molecular Formula | C₉H₄BrCl₂N | [2][3] |

| Molecular Weight | 276.94 g/mol | [2][3] |

| Monoisotopic Mass | 274.8904 Da | [4] |

| Appearance | Off-white to light yellow solid | Vendor Data |

| Melting Point | Not experimentally reported in cited literature. The related compound, 6-Bromo-4-chloroquinoline, melts at 111-115 °C.[5] | N/A |

| Solubility | Slightly soluble in water; Soluble in toluene and likely soluble in other polar aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF). | N/A |

| Storage | Store in freezer (-20°C), under inert atmosphere, sealed in dry conditions. | Vendor Data |

Structural Elucidation & Spectroscopic Signature

Confirming the identity and purity of this compound is paramount. Standard spectroscopic techniques provide a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and elemental composition due to the characteristic isotopic patterns of bromine and chlorine.

-

Expected Molecular Ion (M+) : The mass spectrum will exhibit a complex cluster of peaks for the molecular ion because bromine has two major isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine has two (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most abundant peak in this cluster (the monoisotopic mass) will be at m/z ≈ 274.8904, corresponding to the [C₉H₄⁷⁹Br³⁵Cl₂N]⁺ ion.

-

Predicted Adducts : Collision cross-section (CCS) predictions can aid in identification. For example, the [M+H]⁺ adduct is predicted at an m/z of 275.89768.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The spectrum will show four signals in the aromatic region (approx. 7.5-8.5 ppm).

-

H-3 : A singlet, shifted downfield due to the deshielding effect of the adjacent nitrogen and C4-chlorine.

-

H-5, H-7, H-8 : These protons on the carbocyclic ring will form a coupled system. H-8 will likely be a doublet, H-7 a doublet of doublets, and H-5 a doublet, with coupling constants typical for ortho and meta relationships.

-

-

¹³C NMR : Nine distinct signals are expected. The carbons attached to the halogens (C-2, C-4, C-6) and the nitrogen atom will have characteristic chemical shifts. Carbons C-2 and C-4 will be significantly downfield.

Synthesis & Chemical Reactivity

The synthesis of this compound leverages established methodologies for quinoline construction, followed by targeted halogenation. Its reactivity is a study in selectivity, governed by the electronic properties of the quinoline ring system.

Synthetic Pathways

Two primary routes are commonly employed for the synthesis of multi-halogenated quinolines.

-

Chlorination of a Precursor : The most direct laboratory-scale synthesis involves the reaction of 6-Bromoquinolin-4-ol with a strong chlorinating agent like phosphorus oxychloride (POCl₃), which converts the hydroxyl group at C4 and the tautomeric amide at C2 into chlorides.[2]

-

Industrial Synthesis from Acyclic Precursors : A more scalable and environmentally favorable approach begins with 4-bromaniline and ethyl propiolate, proceeding through cyclization to form the quinoline core, followed by chlorination. This method can achieve yields exceeding 70%.[2]

Caption: Key synthetic routes to this compound.

Differential Reactivity: A Chemist's Toolkit

The true synthetic value of this compound lies in the differential reactivity of its halogen atoms. This allows for a programmed, stepwise functionalization of the molecule. The general hierarchy for substitution is dictated by the electronic activation provided by the heterocyclic nitrogen atom.

-

C4-Cl (Most Reactive) : The chlorine at the 4-position is highly activated towards nucleophilic aromatic substitution (SₙAr). It is readily displaced by amines, alcohols, and thiols. This high reactivity is analogous to that observed in related 6-bromo-2,4-dichloroquinazoline systems.

-

C6-Br (Intermediate Reactivity) : The bromine on the benzene ring is less susceptible to SₙAr but is the primary site for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, using palladium catalysts.

-

C2-Cl (Least Reactive) : The chlorine at the 2-position is the least reactive towards SₙAr due to its proximity to the nitrogen. Harsher reaction conditions are typically required to achieve substitution at this position.

Caption: Reactivity hierarchy of halogen sites on the quinoline core.

Applications in Research and Development

Medicinal Chemistry

This compound is a cornerstone intermediate for synthesizing targeted therapeutics. Its ability to undergo selective functionalization makes it ideal for generating libraries of compounds for screening.

-

Kinase Inhibitors : The quinoline scaffold is central to many kinase inhibitors. This compound serves as a starting point for developing potent inhibitors by installing various amine side chains at the C4 position.

-

Cytochrome P450 Inhibition : It has been identified as an inhibitor of CYP1A2 and CYP2C19, enzymes critical for drug metabolism.[2] This property is significant for studying drug-drug interactions and can inform the design of new chemical entities with desired metabolic profiles.[2]

Safety, Handling, and Storage

As a reactive halogenated compound, this compound requires careful handling.

-

Hazard Identification : While specific GHS classifications for this exact compound are not universally listed, related compounds are designated as harmful if swallowed, and causing skin and serious eye irritation. Assume this compound carries similar risks.

-

Personal Protective Equipment (PPE) : Always use chemical-resistant gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage : To ensure long-term stability, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer (-20°C).

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Detailed Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis from 6-Bromoquinolin-4-ol

This protocol describes a common lab-scale synthesis via chlorination.

-

Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromoquinolin-4-ol (1.0 eq).

-

Reagent Addition : Under a fume hood, cautiously add phosphorus oxychloride (POCl₃) (approx. 10 eq by volume) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

-

Reaction : Heat the mixture to reflux (approx. 110-115°C) and stir for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a mixture like ethyl acetate/hexane.

-

Workup (Quenching) : After cooling the reaction to room temperature, carefully and slowly pour the mixture into a beaker of crushed ice with vigorous stirring. This is a highly exothermic process.

-

Neutralization : Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

-

Extraction : Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from heptane) or column chromatography on silica gel.[8]

Protocol 2: Purity Analysis by HPLC

This protocol provides a general reverse-phase HPLC method for assessing purity.

-

Instrumentation : A standard HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting point is 70:30 acetonitrile:water.

-

Flow Rate : 1.0 mL/min.

-

Detection : Set the UV detector to 254 nm, a wavelength where aromatic compounds typically absorb strongly.

-

Sample Preparation : Accurately weigh and dissolve the compound in the mobile phase or acetonitrile to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis : Inject 5-10 µL of the sample. Purity is calculated based on the area percent of the main product peak relative to the total area of all observed peaks in the chromatogram.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, coupled with a highly selective reactivity profile, provide chemists with a reliable and versatile platform for synthesizing complex molecules. Understanding the nuances of its handling, synthesis, and analytical characterization, as detailed in this guide, is essential for unlocking its full potential in the discovery and development of novel pharmaceuticals and advanced materials.

References

- 1. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 2. Buy this compound | 406204-90-8 [smolecule.com]

- 3. This compound - CAS:406204-90-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]

- 5. 6-BROMO-4-CHLOROQUINOLINE CAS#: 65340-70-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. atlantis-press.com [atlantis-press.com]

Introduction to the Mass Spectrometric Analysis of Halogenated Quinolines

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-2,4-dichloroquinoline

This compound is a halogenated heterocyclic compound. Its structure presents several key features that dictate its behavior in a mass spectrometer: a stable quinoline core, two chlorine atoms, and one bromine atom. Understanding the interplay of these components is crucial for interpreting its mass spectrum. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for elucidating the structure of such compounds through analysis of their molecular ions and fragmentation patterns.[1] The presence of multiple halogen atoms creates a highly characteristic isotopic pattern for the molecular ion, which is a primary focus of this guide.

The Molecular Ion: A Tale of Isotopes

The molecular ion (M⁺) peak is one of the most informative signals in a mass spectrum. For this compound, the appearance of the molecular ion is dominated by the natural isotopic abundances of bromine and chlorine.

-

Chlorine Isotopes : Natural chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[2] A molecule containing two chlorine atoms will therefore exhibit peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a characteristic intensity ratio of approximately 9:6:1.[2]

-

Bromine Isotopes : Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 1:1 ratio).[3] This results in two peaks of similar height separated by 2 m/z units for any bromine-containing ion.[2]

For this compound, the combination of these isotopic patterns results in a complex and highly distinctive cluster of peaks for the molecular ion. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, and ⁷⁹Br), is 274.8904 Da.[4] The predicted isotopic pattern for the molecular ion is summarized in the table below.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | Nominal m/z | Isotopic Composition | Predicted Relative Abundance (%) |

| [M]⁺ | 275 | C₉H₄⁷⁹Br³⁵Cl₂N | 75.8 |

| [M+2]⁺ | 277 | C₉H₄⁸¹Br³⁵Cl₂N / C₉H₄⁷⁹Br³⁵Cl³⁷ClN | 100.0 |

| [M+4]⁺ | 279 | C₉H₄⁸¹Br³⁵Cl³⁷ClN / C₉H₄⁷⁹Br³⁷Cl₂N | 48.9 |

| [M+6]⁺ | 281 | C₉H₄⁸¹Br³⁷Cl₂N | 10.6 |

Note: The nominal m/z is used for simplicity in this table. High-resolution mass spectrometry would resolve the exact masses.

Predicted Fragmentation Pathways

Under electron ionization (70 eV), the molecular ion of this compound will be energetically unstable and undergo fragmentation. The fragmentation pathways are predicted based on the known behavior of quinolines and halogenated aromatic compounds.[5][6] The primary fragmentation events are expected to be the loss of halogen atoms and the characteristic fragmentation of the quinoline ring system.

The predicted fragmentation cascade is initiated by the loss of a halogen radical, which is a common pathway for halogenated aromatic compounds.[5] The relative ease of cleavage of C-Br versus C-Cl bonds will influence the abundance of the resulting fragment ions. Subsequently, the quinoline ring can undergo fragmentation, often involving the loss of a neutral molecule like hydrogen cyanide (HCN).[6]

Caption: Predicted major fragmentation pathways for this compound.

Table 2: Predicted Major Fragment Ions of this compound

| Ion Formula | Description | Predicted m/z (Monoisotopic) |

| [C₉H₄BrCl₂N]⁺ | Molecular Ion | 274.9 |

| [C₉H₄BrClN]⁺ | Loss of a chlorine radical | 239.9 |

| [C₉H₄Cl₂N]⁺ | Loss of a bromine radical | 196.0 |

| [C₈H₃BrClN]⁺ | Loss of Cl followed by loss of HCN | 212.9 |

| [C₈H₃Cl₂N]⁺ | Loss of Br followed by loss of HCN | 169.0 |

Experimental Protocol for Mass Spectrometric Analysis

For researchers aiming to acquire a mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is recommended. This approach is suitable for volatile and thermally stable compounds like halogenated quinolines.[7]

I. Sample Preparation

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a high-purity volatile organic solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

II. GC-MS Instrumentation and Parameters

-

System : A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source.

-

GC Column : A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this type of analyte.

-

Injection :

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration.

-

-

Oven Temperature Program :

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15 °C/min to 300 °C.

-

Final Hold: Hold at 300 °C for 5 minutes.

-

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters :

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

III. Data Analysis

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion cluster to confirm the presence of one bromine and two chlorine atoms by comparing the observed isotopic pattern with the theoretical pattern.

-

Identify and interpret the major fragment ions to confirm the structure of the compound, comparing them to the predicted fragmentation pathways.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

While direct experimental data for the mass spectrometry of this compound is not widely published, a detailed and informative prediction of its mass spectrum can be constructed. By understanding the fundamental principles of isotope distributions for halogens and the characteristic fragmentation patterns of the quinoline core, researchers can confidently identify this compound and its analogues. The highly specific isotopic cluster of the molecular ion serves as a definitive marker for the presence of one bromine and two chlorine atoms. The subsequent fragmentation provides further structural confirmation. The experimental protocol outlined in this guide provides a robust starting point for the analysis of this and similar molecules, empowering researchers in their synthetic and analytical endeavors.

References

An In-depth Technical Guide to the Key Spectroscopic Data of 6-Bromo-2,4-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,4-dichloroquinoline is a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. As a versatile synthetic intermediate, its unique substitution pattern makes it a valuable building block for the development of novel therapeutic agents and functional materials.[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This guide provides a comprehensive overview of the key spectroscopic data for this compound, including predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data, along with detailed experimental protocols and data interpretation.

Molecular Properties

| Property | Value | Source |

| Chemical Formula | C₉H₄BrCl₂N | Smolecule[1] |

| Molecular Weight | 276.94 g/mol | Smolecule[1] |

| CAS Number | 406204-90-8 | Smolecule[1] |

| Appearance | Off-white to light brown solid | ChemScene |

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous identification.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 275.89768 |

| [M] | 274.8904 |

Data sourced from PubChemLite.[2]

The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition of the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500).

-

Data Processing: Process the acquired data to determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the isotopic pattern to confirm the presence of bromine and chlorine atoms.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons on the quinoline ring system.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.50 - 7.60 | s | - |

| H-5 | 8.10 - 8.20 | d | 8.5 - 9.0 |

| H-7 | 7.80 - 7.90 | dd | 8.5 - 9.0, 2.0 - 2.5 |

| H-8 | 7.95 - 8.05 | d | 2.0 - 2.5 |

Predictions are based on the analysis of related quinoline derivatives.[3][4]

Interpretation:

-

H-3: This proton is a singlet as it has no adjacent protons to couple with.

-

H-5: This proton is a doublet due to coupling with H-7.

-

H-7: This proton appears as a doublet of doublets due to coupling with both H-5 and H-8.

-

H-8: This proton is a doublet due to coupling with H-7.

The electron-withdrawing effects of the chlorine and bromine atoms will cause the signals to shift downfield.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show nine distinct signals for the nine carbon atoms.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 145 - 147 |

| C-4a | 125 - 127 |

| C-5 | 130 - 132 |

| C-6 | 120 - 122 |

| C-7 | 138 - 140 |

| C-8 | 128 - 130 |

| C-8a | 148 - 150 |

Predictions are based on the analysis of related quinoline derivatives.[5][6]

Interpretation:

The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents and their position on the quinoline ring. The carbons directly attached to the chlorine atoms (C-2 and C-4) and the bromine atom (C-6) will be significantly affected.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

-

Instrumentation: Use a high-field NMR spectrometer.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the FID as described for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Cl and C-Br bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | Aromatic C=C stretching |

| 850 - 750 | C-Cl stretching |

| 700 - 600 | C-Br stretching |

Predictions are based on typical ranges for these functional groups.[7]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Process the interferogram using a Fourier transform to obtain the IR spectrum.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

General Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

- 1. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. 205055-63-6|6-Bromo-1-chloroisoquinoline|BLD Pharm [bldpharm.com]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Literature review on the discovery of halogenated quinolines

An In-depth Technical Guide to the Discovery and Development of Halogenated Quinolines

For researchers, scientists, and drug development professionals, an understanding of the historical and synthetic evolution of a compound class is critical for innovation. The halogenated quinoline scaffold is a testament to this, representing a journey from 19th-century coal tar chemistry to modern targeted therapeutics. This guide provides a comprehensive exploration of the discovery of halogenated quinolines, detailing the foundational synthetic strategies, the landmark discovery of their antimalarial properties, and the expansion into a diverse range of biological activities. We will delve into the causality behind experimental choices, provide detailed protocols for key reactions, and illustrate the underlying mechanisms that govern both their synthesis and function.

The story of halogenated quinolines begins with the quinoline ring itself, a heterocyclic aromatic compound first extracted from coal tar in 1834.[1][2] The ability to construct this scaffold synthetically in the late 1800s opened the door to systematic chemical exploration.[3] Several classical named reactions were pivotal in this endeavor, each offering a different pathway to the core structure and influencing the types of derivatives that could be created. Understanding these foundational methods is key to appreciating the subsequent development of halogenated analogs.

A comparative overview of these classical syntheses highlights their distinct approaches to forming the quinoline ring system.

| Reaction Name | Year Discovered | Key Reactants | Catalyst/Conditions | Typical Product |

| Skraup Synthesis | 1880 | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Strong Acid, Heat | Unsubstituted or simple substituted quinolines |

| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl Compound | Strong Acid (Brønsted or Lewis) | 2- and/or 4-substituted quinolines |

| Friedländer Synthesis | 1882 | o-Aminoaryl Aldehyde or Ketone, Carbonyl with α-Methylene Group | Acid or Base | Highly functionalized quinolines |

| Combes Synthesis | 1888 | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted quinolines |

| Pfitzinger Reaction | 1886 | Isatin, Carbonyl with α-Methylene Group | Strong Base (e.g., KOH) | Quinoline-4-carboxylic acids |

The Friedländer Synthesis: A Convergent Approach

Discovered by Paul Friedländer in 1882, this reaction provides a direct and versatile route to polysubstituted quinolines.[3][4][5] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[5][6]

Causality in Experimental Design: The choice of catalyst (acid vs. base) depends on the specific substrates. Acid catalysts protonate the carbonyl of the α-methylene component, making it more electrophilic for the initial aldol-type reaction. Base catalysts, conversely, deprotonate the α-methylene group to form an enolate, which then acts as the nucleophile. Modern variations have employed milder conditions, including using iodine or carrying out the reaction in water without a catalyst, aligning with green chemistry principles.[6][7]

Experimental Protocol: A Generalized Friedländer Synthesis

This protocol outlines a typical procedure for the acid-catalyzed Friedländer synthesis.

-

Reactant Preparation: In a round-bottom flask, dissolve the o-aminoaryl ketone (1.0 eq) and the α-methylene carbonyl compound (1.2 eq) in a suitable solvent such as ethanol or DMF.[5]

-

Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid, to the mixture.[4][6]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80–120 °C) for several hours.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Pfitzinger Reaction: A Pathway to Carboxylic Acids

The Pfitzinger reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids, which are not only biologically active but also serve as crucial intermediates for more complex molecules.[8][9] The reaction condenses isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[10]

Mechanism and Rationale: The reaction initiates with the base-catalyzed hydrolysis of the amide bond in isatin, opening the ring to form a keto-acid intermediate.[8][10] This intermediate's aniline moiety then condenses with the carbonyl compound to form an imine (Schiff base). Subsequent intramolecular cyclization and dehydration yield the final aromatic quinoline-4-carboxylic acid product.[8] The strong basic conditions are essential for the initial ring-opening of the stable isatin lactam.

Caption: Workflow for the Pfitzinger Synthesis.[8]

The Antimalarial Revolution: Discovery of Chloroquine

The true potential of modifying the quinoline scaffold was realized in the context of infectious disease. While quinine, a natural quinoline alkaloid, was the first effective treatment for malaria, the search for synthetic alternatives led to the landmark discovery of halogenated quinolines.[11]

Chloroquine, a 4-aminoquinoline containing a chlorine atom at the 7-position, emerged as a highly effective and widely used antimalarial drug.[12][13] Its discovery revolutionized malaria treatment and prophylaxis.

Mechanism of Action: A Tale of Toxic Heme

The antimalarial activity of chloroquine is a classic example of targeted chemotherapy, exploiting a vulnerability in the parasite's lifecycle within red blood cells.[12][14]

-

Accumulation: As a weak base, chloroquine diffuses into the acidic food vacuole of the Plasmodium parasite inside an infected red blood cell. In this acidic environment (pH ~4.7), it becomes protonated and is trapped, concentrating to levels over 1000-fold higher than in the surrounding plasma.[12][13]

-

Hemoglobin Digestion: The parasite digests the host's hemoglobin to obtain amino acids, releasing large quantities of toxic heme as a byproduct.[14]

-

Detoxification Inhibition: To protect itself, the parasite normally polymerizes the toxic heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[14][15]

-

Parasite Death: Chloroquine interferes with this detoxification process by capping the growing hemozoin crystals and inhibiting the enzyme heme polymerase.[12][15] This leads to the buildup of toxic heme, which disrupts parasite membranes and causes oxidative damage, ultimately leading to the parasite's death.[13]

Caption: Chloroquine's inhibition of heme detoxification.[12][13][15]

Modern Synthetic Strategies for Halogenation

While early halogenated quinolines were often synthesized by building the ring from already halogenated precursors, modern organic chemistry has provided more direct and selective methods for introducing halogens onto a pre-formed quinoline scaffold. These methods offer greater efficiency, functional group tolerance, and regiocontrol.

Metal-Free Regioselective C–H Halogenation

A significant advancement is the development of metal-free methods for the direct halogenation of C–H bonds. This approach is highly atom-economical and avoids the use of toxic and expensive metal catalysts. For example, a protocol has been established for the regioselective C5-halogenation of 8-substituted quinolines using an inexpensive and readily available halogen source like trihaloisocyanuric acid (TCCA or TCICA).[16][17]

Rationale and Selectivity: This reaction proceeds under mild, room-temperature conditions and demonstrates high regioselectivity for the C5 position, which is often difficult to functionalize using classical electrophilic substitution methods.[16] The 8-substituent acts as a directing group, making this a powerful tool for late-stage functionalization of complex quinoline derivatives.[17]

Experimental Protocol: Metal-Free C5-Chlorination of an 8-Substituted Quinoline

This protocol is adapted from the work of Motati et al. on remote C-H halogenation.[16]

-

Reaction Setup: To a vial, add the 8-substituted quinoline (1.0 eq, 0.2 mmol) and trichloroisocyanuric acid (TCCA) (0.36 eq, 0.072 mmol).

-

Solvent Addition: Add trifluoroacetic acid (TFA) (1.0 mL) as the solvent.

-

Reaction: Stir the reaction mixture at room temperature under an air atmosphere. The reaction is typically complete within 1-2 hours.

-

Quenching and Work-up: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure C5-chlorinated quinoline.

Expanding the Biological Frontier

The success of chloroquine spurred decades of research, revealing that halogenated quinolines possess a vast spectrum of biological activities beyond their antimalarial effects. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity and electronic distribution, enhancing its ability to interact with biological targets and improving its pharmacokinetic profile.[18][19]

-

Antibacterial Agents: Several halogenated quinolines have shown potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[20][21] Cloxyquin, a halogenated 8-hydroxyquinoline, has demonstrated significant anti-MRSA activity.[22] These compounds are particularly interesting for their ability to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[21]

-

Anticancer Activity: The quinoline scaffold is present in numerous tyrosine kinase inhibitors used in cancer therapy. Halogenated quinoline-triazene derivatives have been synthesized and tested as potential antitumor agents, showing activity against murine leukemias.[23]

-

Antiviral and Other Activities: Research has also uncovered anti-HIV, anti-inflammatory, and antidepressant properties in various halogenated quinoline derivatives, making this a rich scaffold for further drug discovery.[18][19]

Conclusion

The journey of halogenated quinolines from their synthetic origins in the 19th century to their current status as a "privileged scaffold" in medicinal chemistry is a powerful illustration of chemical innovation. The initial discovery of robust methods like the Friedländer and Pfitzinger syntheses enabled the construction of the core ring system. This foundation allowed for the subsequent discovery of chloroquine, which not only saved countless lives but also unveiled a fascinating mechanism of action that continues to be studied. Today, with the advent of modern synthetic techniques like direct C-H halogenation, chemists can modify these structures with unprecedented precision. The expanding portfolio of biological activities, from antibacterial to anticancer, ensures that the discovery and development of novel halogenated quinolines will remain a vibrant and vital area of research for years to come.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Chloroquine - Wikipedia [en.wikipedia.org]

- 13. pharmacyfreak.com [pharmacyfreak.com]

- 14. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]

- 15. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]

- 17. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Supplier Landscape for 6-Bromo-2,4-dichloroquinoline: A Guide to Sourcing for Drug Discovery

An In-Depth Technical Guide for Researchers

Abstract

6-Bromo-2,4-dichloroquinoline is a halogenated heterocyclic compound that serves as a pivotal intermediate in medicinal chemistry and pharmaceutical research. Its unique substitution pattern, featuring reactive chlorine atoms and a bromine handle, makes it a versatile scaffold for the synthesis of complex, biologically active molecules.[1] Notably, it is a key building block for targeted therapies, including inhibitors of critical signaling pathways implicated in oncology. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing high-quality this compound. We will explore the paramount importance of starting material purity, provide a comparative overview of commercial suppliers, and detail the necessary protocols for supplier validation and material handling to ensure experimental reproducibility and integrity.

The Foundational Imperative: Quality of Starting Materials in Research

In pharmaceutical research, the quality of the inputs dictates the quality of the outputs.[2] The purity and consistency of a starting material like this compound are not mere line items on a purchase order; they are critical variables that profoundly influence the trajectory of a research program. Using high-quality raw materials is essential for ensuring drug efficacy, safety, and consistency in formulations.[3]

Causality of Quality Control:

-

Reproducibility: Even minor variations in the impurity profile of a starting material can lead to significant batch-to-batch inconsistencies in reaction yields, by-product formation, and the biological activity of the final compound.[4]

-

Safety and Efficacy: Uncharacterized impurities can be toxic or may interfere with biological assays, leading to misleading structure-activity relationship (SAR) data and compromising the safety and efficacy of the potential drug candidate.[5]

-

Regulatory Compliance: Rigorous testing of raw materials is the first and most crucial step in pharmaceutical quality control, ensuring that all components meet the stringent standards set by regulatory bodies like the FDA and EMA.[4]

Therefore, a robust supplier evaluation process is not an administrative hurdle but a fundamental scientific necessity to de-risk a project and ensure the integrity of the generated data.

Commercial Suppliers of this compound (CAS: 406204-90-8)

A variety of suppliers offer this compound for research purposes. Offerings can differ in terms of scale, purity, available documentation, and price. The following table provides a comparative summary of several known suppliers.

| Supplier | CAS Number | Molecular Formula | Stated Purity | Typical Quantities | Notes |

| Smolecule | 406204-90-8 | C₉H₄BrCl₂N | Not specified | Inquiry-based | Marketed for research in medicinal chemistry and material science.[1] |

| Matrix Scientific | 406204-90-8 | C₉H₄BrCl₂N | Not specified | Inquiry-based | Lists MDL Number: MFCD11847521.[6] |

| Sunway Pharm Ltd | 406204-90-8 | C₉H₄BrCl₂N | 97% | 100mg - 10g+ | Provides pricing for various quantities and notes storage conditions.[7] |

| ChemicalBook | 406204-90-8 | C₉H₄BrCl₂N | ~97% | 1g, 10g, 100g | Lists multiple suppliers, primarily based in China.[8] |

| ChemBlink | 406204-90-8 | C₉H₄BrCl₂N | Not specified | Inquiry-based | An open-source directory listing various chemical suppliers.[9] |

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should always contact suppliers directly for the most current information, including stock availability, detailed specifications, and pricing.

A Self-Validating System: The Supplier Selection and Qualification Workflow

Selecting a supplier should be a systematic process grounded in verification and documentation. The following workflow ensures that the procured material meets the stringent requirements of drug discovery research.

Caption: Workflow for selecting and validating a chemical supplier.

Key Experimental Protocols

In-House Purity Verification by High-Performance Liquid Chromatography (HPLC)

Upon receipt of this compound, it is imperative to perform in-house analysis to verify the purity stated on the supplier's Certificate of Analysis. A reverse-phase HPLC method is a standard and effective technique for this purpose.

Objective: To confirm the identity and assess the purity of the received this compound sample.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent like acetonitrile or methanol to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical starting gradient might be 5% B, ramping to 95% B over 20 minutes, followed by a hold and re-equilibration period.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan across a range (e.g., 220-400 nm) to find the optimal wavelength for the quinoline chromophore, typically around 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak area of the main component and any visible impurities.

-

Calculate the purity as a percentage of the total peak area.

-

Compare the result with the supplier's CoA. Any significant discrepancy (>1-2%) or the presence of unexpected major impurities warrants further investigation and communication with the supplier.

-

Safe Handling and Storage Protocol

Substituted quinolines require careful handling. The information is typically derived from the Safety Data Sheet (SDS). For a related compound, 6-Bromo-4-chloroquinoline, the hazards include acute oral toxicity, skin irritation, and eye irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Storage:

-

Conditions: Store in a tightly sealed container in a dry, well-ventilated place.[7] Sunway Pharm recommends storage at room temperature.[7]

-

Incompatibilities: Keep away from strong oxidizing agents.

Applications in Drug Discovery and Chemical Synthesis

This compound is more than just a chemical; it is a gateway to novel therapeutics. The quinoline core is a well-established pharmacophore found in numerous approved drugs.[10] The dichloro substitutions at the 2 and 4 positions provide two reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups. The bromo group at the 6-position offers a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), further expanding the chemical space that can be explored.

This compound and its analogs are crucial intermediates in the synthesis of kinase inhibitors. For example, similar structures are used to create PI3K/mTOR inhibitors, which are vital in cancer research.[11][12]

Caption: Synthetic utility of this compound.

References

- 1. Buy this compound | 406204-90-8 [smolecule.com]

- 2. Importance of Raw Material Testing & Analysis for Pharmaceutical Industry [srdpharma.com]

- 3. salvavidaspharma.com [salvavidaspharma.com]

- 4. topioxresearch.com [topioxresearch.com]

- 5. sujatanutripharma.com [sujatanutripharma.com]

- 6. 406204-90-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. This compound - CAS:406204-90-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 9. Suppliers of this compound (CAS # 406204-90-8) - chemBlink [chemblink.com]

- 10. Novel substituted quinolines with possible antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 12. atlantis-press.com [atlantis-press.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for 6-Bromo-2,4-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Bromo-2,4-dichloroquinoline is publicly available at the time of this publication. The following in-depth technical guide has been meticulously compiled by synthesizing safety and handling data from structurally analogous compounds, including various halogenated quinolines. This information is provided as a comprehensive safety resource, but it must be understood that the recommendations are based on scientific inference and not on direct experimental data for the compound . A heightened sense of caution is therefore advised in all handling, storage, and disposal procedures.

Foreword: The Imperative of Proactive Safety with Novel Compounds

In the landscape of drug discovery and chemical synthesis, we often encounter novel or sparsely documented compounds. This compound is one such molecule, a halogenated quinoline with significant potential in medicinal chemistry and material science.[1] Its utility, however, is matched by the imperative for rigorous safety protocols. The presence of bromine and chlorine atoms on the quinoline scaffold suggests a profile of reactivity and toxicity that demands our utmost respect and caution.[2][3][4] This guide is structured to provide you, the researcher, with a robust framework for the safe handling of this compound, grounded in the established principles of chemical safety and extrapolated from data on its closest chemical relatives.

Hazard Identification and Risk Assessment: A Composite Profile

Given the absence of a dedicated SDS, a composite hazard profile has been assembled from the GHS classifications of similar dichloro- and bromo-quinolines.[1][5][6][7][8][9][10][11]

Anticipated GHS Classification:

| Hazard Class | Category | GHS Hazard Statement (Anticipated) | Source Analogy |

| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [5][8][10][11] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5][6][7][8][9][10][11] |

| Serious Eye Damage/Eye Irritation | 1 or 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [6][7][10][11] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation | [6][7][8][10][11] |

Key Health Hazards:

-

Oral Toxicity: Assumed to be harmful or toxic if ingested.[5][8][10][11]

-

Skin and Eye Irritation: Expected to cause skin irritation and potentially serious eye irritation or damage.[5][6][7][8][9][10][11]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][7][8][10][11]

Physical and Chemical Hazards:

-

Reactivity: Halogenated quinolines can undergo nucleophilic substitution reactions.[2][4] Avoid contact with strong oxidizing agents, strong bases, and metals.

-

Hazardous Decomposition: Combustion or thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[1]

The Cornerstone of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound.

Caption: Essential Personal Protective Equipment (PPE) for handling this compound.

-

Body Protection: A flame-resistant lab coat should be worn and buttoned at all times.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be used in addition to goggles when there is a significant risk of splashes.

-

Hand Protection: Wear nitrile or neoprene gloves. Given the unknown permeation characteristics, double-gloving is a prudent measure. Change gloves immediately if they become contaminated.

-

Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] If there is a risk of generating dust outside of a fume hood, a NIOSH-approved N95 respirator is required. For handling solutions, a respirator with organic vapor cartridges may be necessary depending on the solvent and concentration.

Prudent Handling and Storage: A Step-by-Step Protocol

Adherence to a strict handling and storage protocol is paramount to preventing exposure and maintaining the integrity of the compound.

Caption: Step-by-step workflow for the safe handling of this compound.

Handling:

-

Work Area: All manipulations should be conducted within a certified chemical fume hood.[1]

-

Dispensing: As a solid, care must be taken to avoid the generation of dust. Use a spatula to carefully transfer the material.

-

Solutions: When preparing solutions, add the solid to the solvent slowly while stirring.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reactive metals.[1]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[12]

Storage:

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[13]

-

Segregation: Store separately from incompatible materials.

Emergency Preparedness: A Proactive Response Plan

In the event of an accidental exposure or spill, a rapid and informed response is critical.[14][15][16][17][18]

Caption: Decision tree for emergency response to a this compound spill or exposure.

First-Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

-

Small Spills (Solid):

-

Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation.

-

Place in a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area and alert emergency personnel.

-

Restrict access to the area.

-

Ventilate the area if it is safe to do so.

-

Await the arrival of trained hazardous material responders.

-

Disposal Considerations: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect solid waste and contaminated materials in a clearly labeled, sealed container.

-

Disposal: Dispose of in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of down the drain or in general waste.

Conclusion: A Culture of Safety

The responsible use of this compound in research and development necessitates a proactive and informed approach to safety. While this guide provides a comprehensive framework based on the best available data from analogous compounds, it is incumbent upon every researcher to exercise sound judgment and a high degree of caution. By integrating these principles into your laboratory practices, you contribute to a culture of safety that protects yourself, your colleagues, and the scientific endeavor.

References

- 1. 5,7-Dichloroquinoline | CAS#:4964-77-6 | Chemsrc [chemsrc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1810-71-5 Name: 6-Bromo-2-chloroquinoline [xixisys.com]

- 8. 2,5-Dichloroquinoline | C9H5Cl2N | CID 676552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,7-Dichloroquinoline | C9H5Cl2N | CID 15149506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Dichloroquinoline | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 13. novohim.com.ua [novohim.com.ua]

- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. chemkleancorp.com [chemkleancorp.com]

- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 19. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-2,4-dichloroquinoline in Common Laboratory Solvents

Abstract

6-Bromo-2,4-dichloroquinoline is a halogenated aromatic heterocycle of significant interest in medicinal chemistry and materials science.[1] As a versatile intermediate, its utility in synthesis, purification, and formulation is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principle of "like dissolves like." More critically, it offers a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound in a range of common laboratory solvents, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences every stage of the drug development and chemical manufacturing process.[2] For this compound, a compound with potential as a lead for drug discovery and a building block in material science, understanding its solubility is paramount for:[1]

-

Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent is essential for achieving optimal reaction rates and yields.

-

Purification: Processes such as crystallization and chromatography are entirely dependent on differential solubility in various solvent systems.

-

Formulation Development: For medicinal chemistry applications, solubility directly impacts bioavailability and the choice of delivery vehicle.

-

Process Safety and Scalability: Predictable solubility is crucial for designing safe and efficient large-scale manufacturing processes.

This guide is designed for researchers, scientists, and drug development professionals, providing both a theoretical foundation and a practical framework for assessing the solubility of this compound.

Physicochemical Properties and Theoretical Solubility Prediction

The solubility of a molecule is dictated by its structure. The key to predicting solubility lies in analyzing the interplay between the solute (this compound) and the solvent at a molecular level.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₄BrCl₂N | [1] |

| Molecular Weight | ~276.95 g/mol | [1] |

| Structure | A quinoline core substituted with one bromine and two chlorine atoms. | [1] |

| Predicted Polarity | Moderately polar to nonpolar | Inferred from structure |

| Hydrogen Bonding | The nitrogen atom in the quinoline ring is a weak hydrogen bond acceptor. The molecule lacks hydrogen bond donors. | Inferred from structure |

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is the foundational principle for predicting solubility.[3] It states that substances with similar intermolecular forces are more likely to be soluble in one another. We can categorize solvents and predict the solubility of this compound accordingly:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the quinoline nitrogen can act as a hydrogen bond acceptor, the overall molecule is large and hydrophobic due to the fused aromatic rings and halogen substituents. Therefore, solubility is expected to be limited.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF, THF): These solvents possess polarity (dipole moments) but do not have O-H or N-H bonds. The dipole-dipole interactions between these solvents and the polarizable aromatic system of this compound are expected to facilitate good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The large, halogenated aromatic structure of the compound suggests significant van der Waals forces. Nonpolar solvents, which interact primarily through these forces, are likely to be effective at dissolving this compound. Dichloromethane and toluene, in particular, are often excellent solvents for such aromatic compounds.

Caption: Logical framework for predicting solubility based on intermolecular forces.

Predicted Solubility Profile

Based on the theoretical analysis, the following qualitative solubility profile is predicted. This table should serve as a starting point for experimental verification.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | Mismatch in intermolecular forces; strong solvent-solvent hydrogen bonding dominates. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Very Soluble | Favorable dipole-dipole and induced dipole interactions. |

| Nonpolar | Dichloromethane (DCM), Chloroform, Toluene, Ethyl Acetate | Soluble to Very Soluble | Strong van der Waals interactions due to large, polarizable electron clouds. |

| Aliphatic Nonpolar | Hexane, Heptane, Cyclohexane | Sparingly Soluble to Soluble | Weaker van der Waals forces compared to aromatic or chlorinated solvents. |

Experimental Protocol for Quantitative Solubility Determination

Since published quantitative data is scarce, an experimental approach is necessary. The following protocol describes the equilibrium shake-flask method, a robust and widely accepted technique for determining the solubility of a solid in a solvent.[4]

Principle